molecular formula C10H13NO2 B097842 Isopropyl 4-aminobenzoate CAS No. 18144-43-9

Isopropyl 4-aminobenzoate

Cat. No. B097842
CAS RN: 18144-43-9
M. Wt: 179.22 g/mol
InChI Key: JWCPZKNBPMSYND-UHFFFAOYSA-N
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Description

Isopropyl 4-aminobenzoate, also known as isopropyl p-aminobenzoate, is a chemical compound that is structurally related to benzoic acid with an amino group at the para position and an isopropyl ester group. It is not directly mentioned in the provided papers, but its structural analog, isopropyl p-hydroxybenzoate, has been synthesized and studied for its antibacterial properties . This suggests that isopropyl 4-aminobenzoate may also exhibit similar properties and applications.

Synthesis Analysis

The synthesis of isopropyl p-hydroxybenzoate, a compound related to isopropyl 4-aminobenzoate, was achieved using toluene-p-sulfonic acid as a catalyst . Although the exact synthesis of isopropyl 4-aminobenzoate is not detailed in the provided papers, the method used for its hydroxy analog could potentially be adapted, replacing the hydroxy group with an amino group. The synthesis process described is characterized by a high product yield, good purity, and minimal pollution, which could be advantageous if applied to the synthesis of isopropyl 4-aminobenzoate .

Molecular Structure Analysis

The molecular structure of isopropyl 4-aminobenzoate would consist of a benzene ring with an amino group (NH2) at the para position relative to the ester group. The isopropyl group would be attached to the benzene ring through an ester linkage. The molecular structure analysis of related compounds, such as the pyrrole derivatives synthesized in paper , demonstrates the importance of understanding the reactivity and interactions of functional groups, which would also be relevant for isopropyl 4-aminobenzoate.

Chemical Reactions Analysis

While the specific chemical reactions of isopropyl 4-aminobenzoate are not discussed in the provided papers, the synthesis of related compounds involves complex reactions such as Michael addition, methylation, and reductive transformations . These types of reactions could potentially be applicable to the modification or functionalization of isopropyl 4-aminobenzoate, depending on the desired application.

Physical and Chemical Properties Analysis

The physical and chemical properties of isopropyl 4-aminobenzoate can be inferred from its structure and from the properties of similar compounds. For instance, isopropyl p-hydroxybenzoate exhibits strong antibacterial effects , which suggests that the isopropyl 4-aminobenzoate might also possess antibacterial properties due to the presence of the isopropyl ester group. The amino group could also confer additional reactivity, potentially affecting the solubility, stability, and overall reactivity of the compound.

Scientific Research Applications

Metabolism Studies

Isopropyl 4-aminobenzoate has been studied for its metabolism, particularly in how it interacts with biological systems. For example, in the isolated rabbit ear model, the metabolism of ethyl 4-aminobenzoate, a closely related compound, was investigated to understand how it is processed in the skin, revealing distinct metabolic patterns depending on the route of administration (Henrikus & Kampffmeyer, 1993).

Structural Analysis

Vibrational spectroscopy has been employed to explore the structure of isopropyl 4-aminobenzoate. For instance, a study focused on 4-Aminobenzoic acid, analyzing its structure in different forms, including its O- and N-protomers. This research provides insights into the molecular structure and behavior of isopropyl 4-aminobenzoate's parent compound (Khuu, Yang, & Johnson, 2020).

Nanotechnology Applications

Isopropyl 4-aminobenzoate's derivatives have been utilized in nanotechnology. A novel electrochemical immunosensor was developed using 4-aminobenzoic acid to detect aflatoxin B1, showcasing the compound's potential in nanoscale applications (Shi et al., 2020).

Electrochemistry

In the field of electrochemistry, 4-aminobenzoic acid, a relative of isopropyl 4-aminobenzoate, has been used to modify electrode surfaces. This modification enhances the electrodes' properties for various applications, including hydrazine oxidation, which demonstrates the versatility of this compound in electrochemical contexts (Gao et al., 2007).

Surface Chemistry

4-Aminobenzoic acid has been studied for its potential in modifying surfaces, such as glassy carbon, which is important for fabricating various chemical and electrochemical devices. This modification process provides insights into how isopropyl 4-aminobenzoate could be used in similar applications (Liu et al., 2000).

Safety And Hazards

Isopropyl 4-aminobenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

propan-2-yl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCPZKNBPMSYND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90876034
Record name Benzoic acid, 4-amino-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 4-aminobenzoate

CAS RN

18144-43-9
Record name Benzoic acid, p-amino-, isopropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018144439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-amino-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl 4-Aminobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

ethyl N-(2-hydroxypropyl)-p-aminobenzoate and ethyl N,N-bis(2-hydroxypropyl)-p-aminobenzoate, which are sold under the trade name Amerscreen P
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ethyl N-(2-hydroxypropyl)-p-aminobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
P Priyanka, BK Jayanna, H Kiran Kumar, HS Yathirajan… - IUCrData, 2022 - scripts.iucr.org
The title compound, C10H13NO2, crystallizes with two molecules (A and B) in the asymmetric unit. For A, the dihedral angle between the plane of the phenyl ring and the i-propyl …
Number of citations: 9 scripts.iucr.org
A Aðalsteinsson - skemman.is
… In work up all the solvents were evaporated and white solid, isopropyl 4-aminobenzoate, was collected.The same procedure as above was conducted with 3-amino benzoic acid. The …
Number of citations: 0 skemman.is
K Miyamoto, H Mizuno, E Sugiyama, T Toyo'oka… - … of Pharmaceutical and …, 2021 - Elsevier
… Isopropyl 4-aminobenzoate … Analytical grade methyl 4-aminobenzoate, ethyl 3-aminobenzoate, methyl 4-amino-2-chlorobenzoate, isopropyl 4-aminobenzoate, methyl 4-(methylamino)…
Number of citations: 5 www.sciencedirect.com
Y Cheng, L Sun, H Meng, Z Jiang… - Journal of Agricultural …, 2022 - ACS Publications
… (23) First, substituted 2-fluorobenzoic acid 16 was treated with SOCl 2 accompanying amination with isopropyl 4-aminobenzoate to give compound 17. Promoted by K 2 CO 3 , …
Number of citations: 2 pubs.acs.org
D Ghosh, KK Damodaran - Dalton Transactions, 2022 - pubs.rsc.org
… H 2 L was obtained by the hydrolysis of i Pr 2 -L, which was synthesised by reacting isopropyl 4-aminobenzoate and triphosgene in the presence of Et 3 N in DCM under an N 2 …
Number of citations: 2 pubs.rsc.org
RCDT Nguyen - 2018 - search.proquest.com
The Wnt Signaling pathway has been implicated in stem cell maintenance and incidence of various types of cancer due to the presence of β-catenin, a transcriptional coactivator. It …
Number of citations: 2 search.proquest.com
G Roman - Acta Chimica Slovenica, 2013 - researchgate.net
… Isopropyl 4-aminobenzoate and isobutyl 4-aminobenzoate were purchased from TCI Europe, whereas 1-(biphenyl-4yl)-2-bromoethanone was obtained from Alfa Aesar. All other …
Number of citations: 12 www.researchgate.net
FC Prehn Jr, BD Etz, CJ Reese, S Vyas… - Journal of Polymer …, 2020 - Wiley Online Library
A systematic study of the behavior of different leaving groups on a variety of ester‐based monomers was performed for the chain‐growth polycondensation synthesis of poly(N‐octyl …
Number of citations: 4 onlinelibrary.wiley.com
H Lu, Z Geng, J Li, D Zou, Y Wu, Y Wu - Organic letters, 2016 - ACS Publications
… Ester groups also tolerated the reaction conditions, and a mixture of 3n and isopropyl 4-aminobenzoate was obtained, because of the transesterification of methyl 4-nitrobenzoate. …
Number of citations: 101 pubs.acs.org
N Hartman, H Zhou, J Mao, D Mans, M Boyne… - Xenobiotica, 2017 - Taylor & Francis
Topical anesthesia with benzocaine or lidocaine occasionally causes methemoglobinemia, an uncommon but potentially fatal disorder where the blood has a reduced ability to …
Number of citations: 8 www.tandfonline.com

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